1-(3-Methylisoxazole-5-carboxamido)cyclohexane-1-carboxylic acid

DGAT1 inhibition Metabolic disorders Triglyceride synthesis

1-(3-Methylisoxazole-5-carboxamido)cyclohexane-1-carboxylic acid (CAS: 1042634-46-7) is a dual-functionalized small molecule featuring a cyclohexane carboxylic acid head group and a 3-methylisoxazole-5-carboxamido moiety. This architecture places it within the chemotype space explored for diacylglycerol acyltransferase 1 (DGAT1) inhibition and as a key intermediate in isoxazole carboxamide-based SMYD protein inhibitor patents.

Molecular Formula C12H16N2O4
Molecular Weight 252.27 g/mol
Cat. No. B14909133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methylisoxazole-5-carboxamido)cyclohexane-1-carboxylic acid
Molecular FormulaC12H16N2O4
Molecular Weight252.27 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1)C(=O)NC2(CCCCC2)C(=O)O
InChIInChI=1S/C12H16N2O4/c1-8-7-9(18-14-8)10(15)13-12(11(16)17)5-3-2-4-6-12/h7H,2-6H2,1H3,(H,13,15)(H,16,17)
InChIKeyDJZVCYYSZXTUOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Methylisoxazole-5-carboxamido)cyclohexane-1-carboxylic acid: A Specialized Building Block for DGAT1 and SMYD Probe Discovery


1-(3-Methylisoxazole-5-carboxamido)cyclohexane-1-carboxylic acid (CAS: 1042634-46-7) is a dual-functionalized small molecule featuring a cyclohexane carboxylic acid head group and a 3-methylisoxazole-5-carboxamido moiety. This architecture places it within the chemotype space explored for diacylglycerol acyltransferase 1 (DGAT1) inhibition [1] and as a key intermediate in isoxazole carboxamide-based SMYD protein inhibitor patents [2]. Its synthetic accessibility makes it a relevant procurement candidate for medicinal chemistry groups pursuing target validation in metabolic disorders or oncology.

Why 1-(3-Methylisoxazole-5-carboxamido)cyclohexane-1-carboxylic Acid Cannot Be Interchanged with Generic Cyclohexane or Isoxazole Analogs


The compound’s unique value proposition for a procurement scientist lies in the specific connectivity of its pharmacophoric elements. Generic substitution with simple cyclohexane carboxylic acids or unsubstituted isoxazole amides fails because the 3-methylisoxazole-5-carboxamido group is critical for establishing key hydrogen-bond and hydrophobic interactions within target binding pockets, as demonstrated in the structure-activity relationship (SAR) campaigns for DGAT1 [1]. Altering the substitution pattern or the cyclic head group has been shown to abolish biological activity. For the SMYD inhibitor patent family [2], the specific amide orientation is essential for irreversible inhibition. This sensitivity to precise structural topology means that even close analogs from the same chemical series cannot be assumed to reproduce the biological profile, making the exact CAS-listed compound the only verifiable entity for replicating published data or prosecuting patent strategies.

Quantitative Differentiation Evidence for 1-(3-Methylisoxazole-5-carboxamido)cyclohexane-1-carboxylic Acid


DGAT1 Inhibitory Potency of the Core Scaffold Relative to the HTS Lead

The cyclohexane carboxylic acid head group containing isoxazole scaffold, which is the core structural class of the target compound, was developed through systematic diversification of a potent DGAT1 inhibitor (compound 6, IC50 = 57 nM). The SAR campaign demonstrated that replacing the 4-phenylpiperidine-1-carbonyl head group with alternative heterocyclic amides can retain or enhance potency. While the specific IC50 of 1-(3-Methylisoxazole-5-carboxamido)cyclohexane-1-carboxylic acid has not been publicly disclosed in isolation, its scaffold positioning between compound 6 and the optimized lead 9e (IC50 = 14.8 nM) suggests it occupies a differentiated potency window within the series [1]. This quantitative framework allows researchers to benchmark the compound's expected activity.

DGAT1 inhibition Metabolic disorders Triglyceride synthesis

In Vivo Triglyceride Reduction as a Translational Benchmark for the Thiazole Analog Class

The most advanced compound from the scaffold optimization, thiazole analog 9e, demonstrated a 112% plasma triglyceride reduction at a 3 mpk dose in an oral fat tolerance test (FTT) in Swiss mice [1]. This in vivo translation of the in vitro DGAT1 inhibition provides a critical validation landmark for the chemical series. While the target compound itself lacks separate in vivo data, its structural similarity to the active series implies that procurement for in vivo studies is a rational next step, with compound 9e serving as the positive control benchmark.

Oral fat tolerance test In vivo efficacy Obesity

IP-Differentiated Structural Features for SMYD Inhibitor Activity

European Patent EP3190891B1 explicitly claims isoxazole carboxamide compounds substituted by a cyclohexylamine for the inhibition of SMYD proteins, including SMYD3 [1]. The target compound, 1-(3-Methylisoxazole-5-carboxamido)cyclohexane-1-carboxylic acid, is a closely related analog to the claimed structures. The patent's SAR demonstrates that the carboxylic acid group on the cyclohexane ring is crucial for potency, with data showing that its removal or replacement with an ester significantly reduces irreversible binding to SMYD3. This patent-protected relationship provides a legal as well as a functional differentiation from generic isoxazole amides.

SMYD inhibition Epigenetics Oncology

Procurement-Driven Application Scenarios for 1-(3-Methylisoxazole-5-carboxamido)cyclohexane-1-carboxylic Acid


DGAT1 Hit-to-Lead Optimization Programs

As demonstrated by the Kandre et al. 2014 study [1], the cyclohexane carboxylic acid head group containing isoxazole scaffold is a validated starting point for DGAT1 inhibitor development. Procurement of 1-(3-Methylisoxazole-5-carboxamido)cyclohexane-1-carboxylic acid enables medicinal chemistry teams to rapidly synthesize and test focused libraries around this core, leveraging the established SAR trajectory from compound 6 (IC50 = 57 nM) to the more potent 9e (IC50 = 14.8 nM). The compound serves as a direct synthetic precursor for late-stage diversification.

SMYD3 Epigenetic Probe Development

Following the guidance of patent EP3190891B1 [2], this compound is a critical intermediate for synthesizing irreversible SMYD3 inhibitors. Its free carboxylic acid functionality is structurally required for the irreversible binding mechanism. Academic and industrial laboratories investigating SMYD3's role in oncogenesis can use this building block to create tool compounds that recapitulate the patented irreversible binding profile, ensuring target engagement studies are conducted with mechanistically relevant chemical probes.

Metabolic Disease Pharmacology Benchmarking

The validated in vivo efficacy of the structural analog 9e, which achieved a 112% reduction in plasma triglycerides in a mouse fat tolerance test [1], makes this compound a valuable positive control precursor. Researchers can procure this building block to synthesize new analogs and directly benchmark their pharmacokinetic and pharmacodynamic profiles against the published 9e data, facilitating the triage of new candidates for obesity and dyslipidemia indications.

Quote Request

Request a Quote for 1-(3-Methylisoxazole-5-carboxamido)cyclohexane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.